2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol
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Overview
Description
2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C(_8)H(_5)Cl(_2)F(_3)O It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol typically involves the chlorination of 6-(trifluoromethyl)benzyl alcohol. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Chlorination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction of the alcohol group to a corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid
Reduction: LiAlH(_4) in ether, sodium borohydride (NaBH(_4)) in methanol
Substitution: Sodium azide (NaN(_3)) in DMF, thiourea in ethanol
Major Products Formed
Oxidation: 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde, 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
Reduction: 2,3-Dichloro-6-(trifluoromethyl)toluene
Substitution: 2,3-Dichloro-6-(trifluoromethyl)benzyl azide, 2,3-Dichloro-6-(trifluoromethyl)benzyl thiol
Scientific Research Applications
2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in medicinal chemistry and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and agrochemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and trifluoromethyl) can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
- 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
- 2,3-Dichloro-6-(trifluoromethyl)toluene
Comparison
Compared to its analogs, 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol is unique due to the presence of the hydroxyl group, which imparts different reactivity and potential for further functionalization. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
[2,3-dichloro-6-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2,14H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSMHDSDKORSCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CO)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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